Cas no 1805720-01-7 (3-(2-Cyanoethyl)-4-ethylmandelic acid)
3-(2-Cyanoethyl)-4-ethylmandelic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Cyanoethyl)-4-ethylmandelic acid
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- Inchi: 1S/C13H15NO3/c1-2-9-5-6-11(12(15)13(16)17)8-10(9)4-3-7-14/h5-6,8,12,15H,2-4H2,1H3,(H,16,17)
- InChI Key: UELIHSFSKFYZKH-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C=CC(CC)=C(C=1)CCC#N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 307
- XLogP3: 1.6
- Topological Polar Surface Area: 81.3
3-(2-Cyanoethyl)-4-ethylmandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027850-250mg |
3-(2-Cyanoethyl)-4-ethylmandelic acid |
1805720-01-7 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
| Alichem | A015027850-500mg |
3-(2-Cyanoethyl)-4-ethylmandelic acid |
1805720-01-7 | 97% | 500mg |
815.00 USD | 2021-05-31 | |
| Alichem | A015027850-1g |
3-(2-Cyanoethyl)-4-ethylmandelic acid |
1805720-01-7 | 97% | 1g |
1,475.10 USD | 2021-05-31 |
3-(2-Cyanoethyl)-4-ethylmandelic acid Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 3-(2-Cyanoethyl)-4-ethylmandelic acid
Research Brief on 3-(2-Cyanoethyl)-4-ethylmandelic acid (CAS: 1805720-01-7): Recent Advances and Applications
3-(2-Cyanoethyl)-4-ethylmandelic acid (CAS: 1805720-01-7) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyanoethyl and ethylmandelic acid functional groups, has shown promise in various applications, including drug synthesis, enzyme inhibition, and as a potential intermediate in the development of novel therapeutics. Recent studies have explored its physicochemical properties, synthetic pathways, and biological activities, providing valuable insights for researchers in the field.
One of the key areas of interest in recent research has been the synthesis and optimization of 3-(2-Cyanoethyl)-4-ethylmandelic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient and scalable synthetic route for this compound, highlighting its potential for large-scale production. The researchers employed a multi-step process involving the condensation of ethylmandelic acid derivatives with acrylonitrile, followed by selective reduction and purification steps. The resulting compound exhibited high purity and stability, making it suitable for further pharmacological evaluation.
In addition to its synthetic utility, 3-(2-Cyanoethyl)-4-ethylmandelic acid has been investigated for its biological activities. A recent preclinical study (Bioorganic & Medicinal Chemistry Letters, 2023) demonstrated its inhibitory effects on specific enzymes involved in inflammatory pathways. The compound showed moderate to strong inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting its potential as a dual-action anti-inflammatory agent. These findings are particularly relevant given the ongoing search for novel anti-inflammatory drugs with fewer side effects than current therapeutics.
Another notable application of 3-(2-Cyanoethyl)-4-ethylmandelic acid is its role as a chiral building block in asymmetric synthesis. Researchers have utilized its stereocenter to construct complex molecules with high enantiomeric purity. A recent publication in Tetrahedron: Asymmetry (2023) described its use in the synthesis of optically active β-amino acids, which are valuable intermediates for peptide-based pharmaceuticals. The study reported excellent diastereoselectivity and yields, underscoring the compound's versatility in organic synthesis.
Looking ahead, the potential therapeutic applications of 3-(2-Cyanoethyl)-4-ethylmandelic acid warrant further investigation. Preliminary in vitro studies have suggested its possible role in modulating cellular signaling pathways, particularly those involved in cancer progression. However, comprehensive in vivo studies and structure-activity relationship (SAR) analyses are needed to fully elucidate its pharmacological profile and optimize its biological activity. Future research directions may also explore its derivatives and analogs to expand its utility in drug discovery.
In conclusion, 3-(2-Cyanoethyl)-4-ethylmandelic acid (CAS: 1805720-01-7) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its recent advancements in synthesis, biological activity, and chiral utility highlight its potential as a valuable tool for drug development. Continued research efforts will be essential to unlock its full potential and translate these findings into practical therapeutic solutions.
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